molecular formula C12H15ClN2O B2944200 1-(4-Chlorobenzoyl)-4-methylpiperazine CAS No. 324067-32-5

1-(4-Chlorobenzoyl)-4-methylpiperazine

Cat. No. B2944200
CAS RN: 324067-32-5
M. Wt: 238.72
InChI Key: YCIAPKMXCFQOTE-UHFFFAOYSA-N
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Description

“1-(4-Chlorobenzoyl)-4-methylpiperazine” is a chemical compound. It is derived from 4-Chlorobenzoyl chloride, which is an acyl chloride . The compound is used as an intermediate in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorobenzoyl)-4-methylpiperazine” is derived from its parent compound, 4-Chlorobenzoyl chloride. The linear formula of 4-Chlorobenzoyl chloride is ClC6H4COCl . The molecular weight is 175.01 .


Chemical Reactions Analysis

4-Chlorobenzoyl chloride, the parent compound, reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It may also be used in the acylation of benzene using different solid acid catalysts .


Physical And Chemical Properties Analysis

4-Chlorobenzoyl chloride, the parent compound, is a liquid at room temperature. It has a refractive index of 1.578, a boiling point of 102-104 °C, a melting point of 11-14 °C, and a density of 1.365 g/mL at 20 °C .

Scientific Research Applications

Intermediate in Synthesis of Medicinal Drugs

1-(4-Chlorobenzoyl)-4-methylpiperazine serves as a crucial intermediate in the synthesis of medicinal drugs, demonstrating the compound's importance in pharmaceutical research. For example, it has been employed in the development of new derivatives for antimycobacterial agents, showcasing its potential in combating Mycobacterium tuberculosis. These derivatives have shown significant activity, highlighting the compound's role in advancing tuberculosis treatment options (Biava et al., 2008).

Complex Reaction Networks in API Synthesis

In the synthesis of APIs, 1-(4-Chlorobenzoyl)-4-methylpiperazine is involved in complex reaction networks, illustrating its versatility in pharmaceutical manufacturing. A study on the chemical kinetics of a reaction network for benzazepine heterocyclic compound synthesis, which is crucial for certain therapeutic agents, underscores the importance of understanding the compound's behavior in such networks. This research is pivotal for optimizing API production and scale-up, ensuring efficient and effective drug development (Grom et al., 2016).

Safety and Hazards

4-Chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with water liberates toxic gas .

Future Directions

There is potential for the development and synthesis of novel indomethacin analogues with potential anti-inflammatory properties and fewer side effects, wherein the carboxylic acid moiety of indomethacin is substituted using DCC/DMAP coupling .

Mechanism of Action

Target of Action

A related compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide, targets prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as inflammation and pain.

Mode of Action

Indomethacin, a chemically similar compound, is known to inhibit prostaglandin synthesis . This inhibition occurs because the compound prevents the enzyme cyclooxygenase (COX) from converting arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis. This could potentially be a similar mode of action for 1-(4-Chlorobenzoyl)-4-methylpiperazine.

Biochemical Pathways

The related compound 4-chlorobenzoate:coa ligase is involved in the metabolism of 4-chlorobenzoate . This enzyme catalyzes the formation of 4-chlorobenzoyl CoA and AMP from 4-chlorobenzoate, ATP, and CoA, indicating that 1-(4-Chlorobenzoyl)-4-methylpiperazine might influence similar biochemical pathways.

Result of Action

The inhibition of prostaglandin synthesis by similar compounds can result in anti-inflammatory and analgesic effects .

properties

IUPAC Name

(4-chlorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIAPKMXCFQOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Chlorobenzoyl)-4-methylpiperazine

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